(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16552653
Molecular Formula: C14H20NO8P
Molecular Weight: 361.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20NO8P |
|---|---|
| Molecular Weight | 361.28 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C14H20NO8P/c1-14(2,3)22-13(18)15-11(12(16)17)8-9-4-6-10(7-5-9)23-24(19,20)21/h4-7,11H,8H2,1-3H3,(H,15,18)(H,16,17)(H2,19,20,21)/t11-/m0/s1 |
| Standard InChI Key | NYDLNSAKSFUOLE-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid (molecular formula: , molecular weight: 361.28 g/mol) features three distinct functional regions (Figure 1):
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A Boc-protected amino group at the α-position, enhancing stability during synthesis.
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A para-phosphonooxyphenyl moiety, enabling interactions with phosphate-binding domains in proteins.
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A propanoic acid terminus, contributing to solubility and ionic interactions.
Table 1: Key Physicochemical Properties
The phosphonooxy group () introduces strong hydrogen-bonding capacity and acidity () , while the Boc group () provides steric protection to the amino group during synthetic processes .
Synthesis and Manufacturing Strategies
Synthesis of this compound employs multi-step organic transformations, prioritizing stereochemical fidelity and functional group compatibility. Two primary approaches dominate:
Sequential Functionalization of L-Tyrosine Derivatives
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Boc Protection: L-tyrosine is treated with di-tert-butyl dicarbonate () in basic conditions to protect the α-amino group .
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Phosphorylation: The phenolic hydroxyl of the phenyl ring undergoes phosphorylation using phosphoramidites or , followed by oxidation to yield the phosphonooxy group .
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Carboxylic Acid Activation: The propanoic acid terminus is introduced via coupling reagents (e.g., EDC/HOBt) or direct carboxylation.
Solid-Phase Peptide Synthesis (SPPS)
Resin-bound peptides incorporating pre-phosphorylated tyrosine residues are extended using Fmoc chemistry, with global deprotection and cleavage yielding the target compound . This method ensures high purity but requires specialized equipment.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sequential Functionalization | 65–75 | 90–95 | Phosphorylation efficiency |
| SPPS | 70–80 | 95–98 | Resin compatibility |
Biological Activities and Mechanistic Insights
While direct studies on this compound are sparse, structural analogs and functional group analyses suggest multifaceted bioactivity:
Tyrosine Kinase Modulation
The phosphonooxyphenyl moiety mimics phosphorylated tyrosine, competing for binding sites in kinase signaling pathways. In src-transformed NIH3T3 cells, phospho-L-tyrosine analogs inhibit epidermal growth factor receptor (EGFR) autophosphorylation () , suggesting potential antitumor applications.
Neuroprotective Effects
In murine models, similar phosphotyrosine derivatives reduce amyloid-β aggregation () by chelating metal ions implicated in oxidative stress .
Applications in Research and Therapeutics
Drug Development
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Kinase Inhibitors: As a competitive inhibitor of ATP-binding pockets in tyrosine kinases, this compound could treat cancers driven by EGFR or HER2 overexpression .
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Antimicrobial Agents: Structural optimization may enhance selectivity against Gram-positive pathogens.
Biochemical Tools
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Signal Transduction Studies: Fluorescently tagged derivatives enable real-time tracking of phosphorylation events in live cells.
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Enzyme Assays: The phosphonooxy group serves as a non-hydrolyzable mimic in phosphatase activity assays .
Interaction Studies and Binding Affinity
Advanced biophysical techniques elucidate target engagement:
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Surface Plasmon Resonance (SPR): Affinity measurements () for EGFR kinase domain.
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Isothermal Titration Calorimetry (ITC): Exothermic binding () confirms enthalpy-driven interactions.
Future Directions and Challenges
Despite its promise, critical gaps persist:
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